molecular formula C12H12F2O B13683738 6,8-Difluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one

6,8-Difluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B13683738
M. Wt: 210.22 g/mol
InChI Key: RDXYTMXZGRUWIU-UHFFFAOYSA-N
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Description

6,8-Difluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound belonging to the class of naphthalenones. This compound is characterized by the presence of two fluorine atoms at the 6th and 8th positions, and two methyl groups at the 1st position of the naphthalenone structure. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Difluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one can be achieved through several synthetic routes. One common method involves the fluorination of 1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process may include steps such as halogenation, methylation, and cyclization to form the desired naphthalenone structure, followed by selective fluorination.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of difluoro-naphthoquinones.

    Reduction: Formation of difluoro-naphthalenols.

    Substitution: Formation of substituted naphthalenones with various functional groups.

Scientific Research Applications

6,8-Difluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6,8-Difluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate in drug design.

Comparison with Similar Compounds

    6,8-Difluoro-1,1-dimethyl-2-naphthalenone: Similar structure but lacks the dihydro component.

    6,8-Difluoro-1,1-dimethyl-3,4-dihydro-2-naphthalenol: Similar structure but with an alcohol group instead of a ketone.

Uniqueness: 6,8-Difluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is unique due to its specific substitution pattern and the presence of both fluorine and methyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H12F2O

Molecular Weight

210.22 g/mol

IUPAC Name

6,8-difluoro-1,1-dimethyl-3,4-dihydronaphthalen-2-one

InChI

InChI=1S/C12H12F2O/c1-12(2)10(15)4-3-7-5-8(13)6-9(14)11(7)12/h5-6H,3-4H2,1-2H3

InChI Key

RDXYTMXZGRUWIU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CCC2=C1C(=CC(=C2)F)F)C

Origin of Product

United States

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